(S)-2-Aminobut-3-enoic acid hydrochloride
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Overview
Description
(S)-2-Aminobut-3-enoic acid hydrochloride is a chiral amino acid derivative with a hydrochloride salt form. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a double bond in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobut-3-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-2-Aminobut-3-enoic acid.
Hydrochloride Formation: The precursor is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for efficient mixing and temperature control.
Purification Steps: The crude product is purified using techniques such as crystallization or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminobut-3-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form different products.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Aminobut-3-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Aminobut-3-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and double bond in its structure allow it to participate in various biochemical reactions. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminobut-3-enoic acid hydrochloride: The enantiomer of (S)-2-Aminobut-3-enoic acid hydrochloride.
2-Aminobutyric acid hydrochloride: A similar compound without the double bond.
3-Aminobutyric acid hydrochloride: A compound with the amino group at a different position.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a double bond. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
(2S)-2-aminobut-3-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXDTSUVOEPFK-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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